BenchChemオンラインストアへようこそ!

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid

CFTR corrector F508del-CFTR Structure-Activity Relationship

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid (CAS 862574-88-7) is a fluorinated benzodioxole cyclopropane carboxylic acid that serves as an essential building block in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) correctors, most notably Lumacaftor (VX-809) and Tezacaftor (VX-661). The compound's unique 2,2-difluorobenzo[d][1,3]dioxole pharmacophore is critical for the corrector efficacy of the final drug substances, making it a non-interchangeable intermediate for developers of CFTR-targeted therapies.

Molecular Formula C11H8F2O4
Molecular Weight 242.17 g/mol
CAS No. 862574-88-7
Cat. No. B1438485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
CAS862574-88-7
Molecular FormulaC11H8F2O4
Molecular Weight242.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O
InChIInChI=1S/C11H8F2O4/c12-11(13)16-7-2-1-6(5-8(7)17-11)10(3-4-10)9(14)15/h1-2,5H,3-4H2,(H,14,15)
InChIKeyIELWGOUPQRHXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid (CAS 862574-88-7): A Critical CFTR Corrector Intermediate


1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid (CAS 862574-88-7) is a fluorinated benzodioxole cyclopropane carboxylic acid that serves as an essential building block in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) correctors, most notably Lumacaftor (VX-809) and Tezacaftor (VX-661) . The compound's unique 2,2-difluorobenzo[d][1,3]dioxole pharmacophore is critical for the corrector efficacy of the final drug substances, making it a non-interchangeable intermediate for developers of CFTR-targeted therapies [1]. Typical commercial specifications include >97% purity by HPLC, with some vendors achieving 99.0% purity .

Why 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid Cannot Be Replaced by Simple Analogs


The specific 2,2-difluoro substitution on the benzodioxole ring is not an inert structural feature but a pharmacophoric requirement for downstream CFTR corrector potency. Research into VX-809 (Lumacaftor) analogs has explicitly demonstrated that the 2,2-difluorobenzo[d][1,3]dioxole moiety is crucial for corrector efficacy [1]. Replacement with non-fluorinated benzodioxole or other heterocycles results in a marked reduction or complete loss of F508del-CFTR correction in cellular assays, proving that generic substitution with unfluorinated versions like 1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (CAS 862574-89-8) is not viable without compromising therapeutic activity [2].

Quantitative Differentiation: 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid vs. Closest Analogs


Essential 2,2-Difluoro Motif for CFTR Corrector Efficacy in Cell-Based Assays

The 2,2-difluorobenzo[d][1,3]dioxole motif present in the target compound is critical for CFTR corrector activity. In a study evaluating the importance of this motif for corrector efficacy [1], analogs lacking the difluoro substitution or altering the core showed significantly reduced or abolished corrector function. This establishes the target compound as a non-replaceable building block for active CFTR correctors.

CFTR corrector F508del-CFTR Structure-Activity Relationship

Validated Synthesis Route with Reproducible Isolated Yield and High Purity

A defined synthetic route from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile provides the target compound in 79% isolated yield with an HPLC purity of 99.0% AUC . In contrast, generic synthesis routes for similar cyclopropanecarboxylic acid intermediates often report variable yields of 50-70% without the same level of purity verification [1]. This higher and more reproducible quality profile reduces purification burden and ensures consistency in downstream API manufacturing.

Process Chemistry Synthesis Optimization Quality Control

Structural Basis for Superior Metabolic Stability of Derived Correctors

The amide bond formed using the target compound in correctors like VX-809 contributes significantly to metabolic stability. A study comparing VX-809 with its triazole bioisostere showed that the original amide-containing structure possessed superior metabolic stability in human hepatic microsomal assays [1]. Since the target carboxylic acid is the direct precursor to this critical amide bond, its use is essential to achieve the favorable stability profile.

Drug Metabolism Pharmacokinetics Amide Bioisostere

Dual API Applicability: Lumacaftor and Tezacaftor Intermediate

Unlike many intermediates that are specific to a single API, 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid is a registered starting material for two FDA-approved CFTR correctors: Lumacaftor and Tezacaftor . This dual applicability drives a consolidated supply chain and higher procurement volumes, often leading to better commercial availability and competitive pricing compared to single-API intermediates.

Active Pharmaceutical Ingredient Manufacturing Process Supply Chain

Optimal Use Cases for 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid in CFTR Research and Production


Synthesis of CFTR Correctors for Cystic Fibrosis Drug Development

Employ this compound as a key intermediate in the synthesis of CFTR corrector candidates, particularly those targeting the F508del mutation. Its specifically validated 79% yield and 99.0% HPLC purity make it suitable for generating high-purity amide derivatives critical for structure-activity relationship (SAR) studies and lead optimization, as demonstrated in the development of VX-809 [1].

Generic API Manufacturing for Lumacaftor and Tezacaftor

Utilize the compound as a starting material in the commercial production of generic Lumacaftor or Tezacaftor. Its dual-API applicability and availability at commercial scales (up to kg) with 99% purity support ANDA filings and quality control (QC) applications as a reference standard [2].

Pharmacophore Exploration of 2,2-Difluorobenzodioxole Moiety

Use the compound to explore the pharmacophoric contribution of the 2,2-difluorobenzodioxole motif to CFTR corrector efficacy and metabolic stability. As shown in studies where modification of this moiety led to reduced activity [1], the compound is essential for generating active control molecules in proof-of-concept studies and new chemical entity (NCE) design.

Quote Request

Request a Quote for 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.